4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3) and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The compound interacts with its targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . This interaction results in significant anti-neuroinflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and ER stress . The inhibition of these pathways leads to the compound’s neuroprotective and anti-inflammatory effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetics . These studies suggest that such compounds are eliminated by both metabolism and renal clearance .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to a reduction in ER stress and apoptosis, contributing to the compound’s neuroprotective effects .
Future Directions
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6/c1-10-8-18-15(19-9-10)23-5-3-22(4-6-23)13-7-12(14(16)17)20-11(2)21-13/h7-9,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWNMQVUCQKBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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